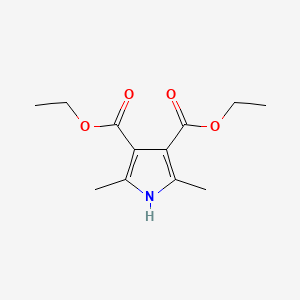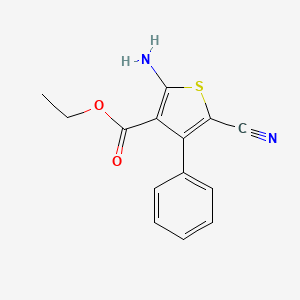
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
2-Amino-3-cyano-4-phenylthiophene: Similar structure but lacks the ethyl ester group.
5-Cyano-4-phenylthiophene-3-carboxylate: Similar structure but lacks the amino group.
The presence of both amino and cyano groups in this compound makes it unique and potentially more versatile in its applications .
Propriétés
Formule moléculaire |
C14H12N2O2S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)19-13(12)16/h3-7H,2,16H2,1H3 |
Clé InChI |
XVJNEYHTKRGPNW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


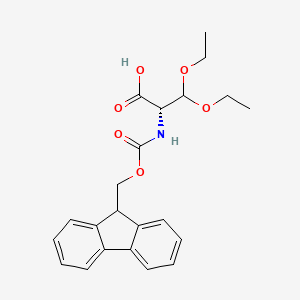
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
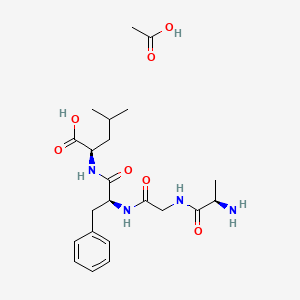
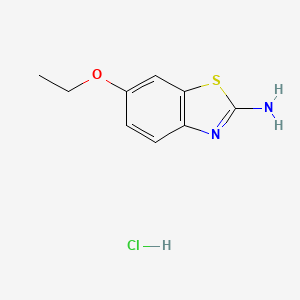
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)
![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
